Comprehensive Spectroscopic and Synthetic Profiling of 1-(3-Bromophenyl)-1H-pyrazol-5-amine
Comprehensive Spectroscopic and Synthetic Profiling of 1-(3-Bromophenyl)-1H-pyrazol-5-amine
Target Audience: Synthetic Chemists, Medicinal Chemistry Leads, and Analytical Scientists Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
The compound 1-(3-Bromophenyl)-1H-pyrazol-5-amine (CAS: 72194-28-6) is a highly versatile, bifunctional heterocyclic building block[1]. Featuring both a nucleophilic primary amine and a cross-coupling-ready aryl bromide, it serves as a privileged scaffold in the development of kinase inhibitors, agrochemicals, and novel pharmaceutical agents[2]. This whitepaper provides an authoritative, in-depth guide to its regioselective synthesis, mechanism-driven spectroscopic characterization, and the self-validating Quality Assurance/Quality Control (QA/QC) workflows required to confirm its structural integrity before deployment in high-throughput screening libraries.
De Novo Regioselective Synthesis Protocol
The synthesis of 1-aryl-1H-pyrazol-5-amines requires strict control over regiochemistry to prevent the formation of the unwanted 3-amine isomer. The most robust method involves the condensation of an arylhydrazine with a β -alkoxyacrylonitrile derivative[3].
Experimental Methodology
Reagents Required:
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3-Bromophenylhydrazine hydrochloride (1.0 eq)
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3-Ethoxyacrylonitrile (1.1 eq)
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N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
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Absolute Ethanol (Solvent)
Step-by-Step Workflow:
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Free-Basing (Causality Check): Suspend 3-bromophenylhydrazine hydrochloride in absolute ethanol. Add DIPEA dropwise at 0 °C. Rationale: DIPEA neutralizes the hydrochloride salt, liberating the hydrazine. The terminal nitrogen of the hydrazine is softer and more nucleophilic, priming it for the subsequent Michael addition rather than direct attack on the nitrile.
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Michael Addition: Add 3-ethoxyacrylonitrile dropwise to the mixture. Stir at room temperature for 2 hours.
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Cyclization: Heat the reaction mixture to reflux (78 °C) for 12 hours. Rationale: Thermal energy drives the intramolecular cyclization where the secondary nitrogen attacks the nitrile carbon, followed by tautomerization to yield the aromatic pyrazole core.
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Workup (Self-Validating Step): Concentrate the mixture in vacuo. Partition between Ethyl Acetate (EtOAc) and water. The disappearance of the hydrazine starting material (which stains heavily with Ninhydrin) and the appearance of a new UV-active spot on TLC (Rf ~ 0.4 in 3:1 Hexanes/EtOAc) validates reaction progression.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography to yield the pure product as an off-white solid.
Regioselective synthesis pathway of 1-(3-Bromophenyl)-1H-pyrazol-5-amine.
Comprehensive Spectroscopic Profiling
Accurate spectroscopic characterization is non-negotiable for distinguishing the 5-amine from the 3-amine regioisomer. The data below synthesizes expected shifts based on the electronic environment of the functionalized pyrazole core[4][5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The position of the amino group drastically alters the electron density of the pyrazole ring via resonance (+M effect).
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment & Mechanistic Rationale |
| 7.85 | t | 1.8 | 1H | Ar-H2: Most downfield due to the combined inductive withdrawal of the adjacent Br and pyrazole N1 atoms. |
| 7.65 | dt | 7.8, 1.5 | 1H | Ar-H6: Deshielded by the N1 pyrazole linkage. |
| 7.50 | ddd | 8.0, 1.8, 1.0 | 1H | Ar-H4: Ortho to the bromine atom. |
| 7.42 | t | 8.0 | 1H | Ar-H5: Meta-position, least affected by substituents. |
| 7.35 | d | 1.8 | 1H | Pyrazole-H3: Typical shift for a heteroaromatic proton adjacent to an imine-like nitrogen[4]. |
| 5.45 | d | 1.8 | 1H | Pyrazole-H4: Highly shielded by the electron-donating -NH₂ group at C5. Critical diagnostic peak. |
| 5.30 | br s | - | 2H | -NH₂: Broad singlet, disappears upon D₂O exchange. |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 147.5 | Quaternary | C5 (Pyrazole): Deshielded by the attached electronegative -NH₂ group. |
| 140.2 | Quaternary | C1' (Aryl): Attached to the pyrazole N1 atom. |
| 138.8 | CH | C3 (Pyrazole): Imine-like carbon. |
| 131.0, 129.5, 125.2, 122.0 | CH | C5', C4', C2', C6' (Aryl): Aromatic methine carbons. |
| 121.5 | Quaternary | C3' (Aryl): Carbon attached to the heavy Bromine atom. |
| 91.2 | CH | C4 (Pyrazole): Highly shielded due to resonance from the C5 amine[4]. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides rapid confirmation of the primary amine and the halogenated aromatic system[5].
Table 3: Key FT-IR Vibrational Frequencies (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment & Structural Significance |
| 3420, 3315 | Medium, Doublet | N-H Stretch: The distinct doublet confirms the presence of a primary amine (-NH₂). |
| 3110 | Weak | C-H Stretch: Indicates sp² hybridized aromatic/heteroaromatic C-H bonds. |
| 1610, 1555 | Strong | C=N, C=C Stretch: Characteristic vibrations of the pyrazole core system. |
| 1075 | Strong | C-Br Stretch: Confirms the retention of the aryl bromide functionality. |
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry acts as an absolute verification of the molecular formula (C₉H₈BrN₃)[1] and the isotopic integrity of the halogen.
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Ionization Method: ESI-TOF (Positive Mode)
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Calculated for C₉H₉⁷⁹BrN₃ [M+H]⁺: 237.9974 m/z
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Calculated for C₉H₉⁸¹BrN₃ [M+H]⁺: 239.9954 m/z
Structural Validation & QA/QC Workflow
To ensure scientific integrity and trustworthiness before this compound is utilized in downstream synthesis (e.g., Buchwald-Hartwig aminations or Suzuki couplings), a self-validating QA/QC workflow must be executed.
The Causality of QA/QC:
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Isotope Ratio Check (MS): Bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) present in a near 1:1 natural abundance. The HRMS spectrum must display a characteristic "twin peak" doublet at m/z 238 and 240. If this 1:1 ratio is absent, it indicates that unwanted debromination occurred during synthesis, instantly invalidating the batch.
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Regiochemistry Check (NMR): The chemical shift of the pyrazole H4 proton is the ultimate arbiter of regiochemistry. In the 5-amine isomer, the +M effect of the amine pushes electron density onto C4, shielding the proton to ~5.45 ppm . If the reaction erroneously produced the 3-amine isomer, the H4 proton would lack this direct shielding from the adjacent N-phenyl ring and would appear further downfield at ~6.2 - 6.5 ppm .
Sequential spectroscopic QA/QC workflow for structural validation.
References
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molaid.com - 1-(3-Bromophenyl)-1h-pyrazol-5-amine | 72194-28-6 Chemical Properties. Available at: [Link]
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The Journal of Organic Chemistry (ACS Publications) - Oxidative Dehydrogenative Couplings of Pyrazol-5-amines. Available at:[Link]
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RSC Advances (The Royal Society of Chemistry) - Design and development of sulfenylated 5-aminopyrazoles. Available at:[Link]
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Scientific & Academic Publishing - Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole Derivatives. Available at: [Link]
Sources
- 1. 1-(3-Bromophenyl)-1h-pyrazol-5-amine - CAS号 72194-28-6 - 摩熵化学 [molaid.com]
- 2. 1-(3-Bromophenyl)-1h-pyrazol-5-amine | 72194-28-6 | Benchchem [benchchem.com]
- 3. Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives [article.sapub.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
